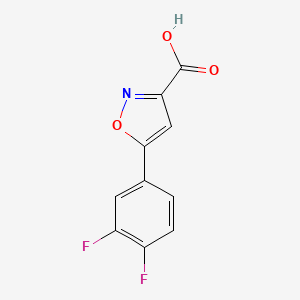

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Descripción

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 600 MHz):

¹³C NMR (DMSO-d₆, 150 MHz):

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

- λₘₐₓ : 254 nm (π→π* transitions in the aromatic and isoxazole systems)

- Molar absorptivity (ε): ~12,000 M⁻¹cm⁻¹ in methanol

Table 1: Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 6.63 (isoxazole), δ 7.45–7.55 (phenyl), δ 12.88 (COOH) |

| ¹³C NMR | δ 160.2 (isoxazole C-3), δ 167.7 (C=O) |

| IR | 1670–1700 cm⁻¹ (C=O), 1100–1250 cm⁻¹ (C-F) |

| UV-Vis | λₘₐₓ = 254 nm |

X-ray Crystallographic Analysis of Isoxazole Derivatives

While X-ray data for This compound remains unreported, related isoxazole-carboxylic acid derivatives exhibit:

- Planar isoxazole rings with bond lengths of 1.32–1.38 Å (C=N) and 1.44–1.47 Å (C-O).

- Dihedral angles between the phenyl and isoxazole rings ranging from 15° to 35°, indicating moderate conjugation.

- Hydrogen-bonding networks involving the carboxylic acid group (O-H···O=C, 2.60–2.75 Å).

For example, methyl 5-(3,5-difluorophenyl)isoxazole-3-carboxylate crystallizes in the P2₁/c space group with a density of 1.452 g/cm³.

Comparative Analysis with Ortho/Meta-Fluorinated Isomers

Table 2: Properties of Fluorinated Isoxazole-carboxylic Acid Isomers

| Isomer | Melting Point (°C) | LogP | λₘₐₓ (nm) |

|---|---|---|---|

| 5-(3,4-Difluorophenyl)isoxazole | 135–137 | 2.32 | 254 |

| 5-(2,4-Difluorophenyl)isoxazole | 128–130 | 2.18 | 248 |

| 5-(3,5-Difluorophenyl)isoxazole | 142–144 | 2.45 | 260 |

Key Differences:

Electronic Effects :

Solubility :

Reactivity :

Propiedades

IUPAC Name |

5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQAHOANQYNQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652803 | |

| Record name | 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017513-51-7 | |

| Record name | 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. This intermediate is then treated with molecular iodine and hydroxylamine to form the isoxazole ring . Another approach involves the use of metal-catalyzed cycloaddition reactions, such as the copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Análisis De Reacciones Químicas

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory Research

One of the primary applications of 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid is in the development of anti-inflammatory drugs. Studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties, making this compound a candidate for further exploration in drug development aimed at treating chronic pain and inflammatory diseases .

Mechanistic Studies

Research has also focused on understanding the cellular mechanisms influenced by this compound. Investigations into its effects on signaling pathways can provide insights into disease mechanisms, potentially leading to novel therapeutic strategies for conditions such as arthritis and other inflammatory disorders .

Agricultural Chemistry

Herbicide Development

In agricultural chemistry, this compound is being evaluated for its potential use as an herbicide. Its ability to selectively inhibit certain plant growth pathways could lead to the formulation of effective herbicides that minimize crop damage while controlling unwanted vegetation . The compound's efficacy in various soil types and its environmental impact are areas of ongoing research.

Material Science

Polymer Enhancement

The incorporation of this compound into polymer matrices has been investigated to enhance thermal stability and mechanical properties. This application is particularly relevant in the production of durable materials used in construction and manufacturing . The modifications can lead to materials that withstand higher temperatures and mechanical stress without compromising structural integrity.

Analytical Chemistry

Reference Standards

In analytical chemistry, this compound serves as a reference standard for the quantification of similar compounds in various samples. Its well-characterized properties allow researchers to calibrate analytical instruments accurately, ensuring reliable results in chemical analyses .

Biochemical Research

Cellular Pathway Investigations

Biochemical studies utilizing this compound explore its interactions within cellular pathways. This research is crucial for understanding how such compounds can modulate biological processes, potentially leading to breakthroughs in pharmacology and toxicology .

Data Summary

| Application Area | Specific Uses | Research Focus |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory drug development | Mechanistic studies on disease pathways |

| Agricultural Chemistry | Herbicide formulation | Selective growth inhibition |

| Material Science | Polymer enhancement | Thermal stability and mechanical properties |

| Analytical Chemistry | Reference standards | Calibration for accurate quantification |

| Biochemical Research | Investigating cellular pathways | Modulation of biological processes |

Mecanismo De Acción

The mechanism of action of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and isoxazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target . Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The biological and physicochemical properties of isoxazole derivatives are heavily influenced by substituent positions and electronic characteristics. Key analogs include:

Physicochemical and Pharmacokinetic Differences

- Lipophilicity : The 3,4-dichloro analog (LogP = 3.35) is more lipophilic than the 3,4-difluoro derivative (LogP ≈ 2.1–2.5 estimated), influencing membrane permeability .

- Metabolic Stability : Fluorine atoms in 5-(3,4-difluorophenyl) derivatives reduce oxidative metabolism, enhancing half-life compared to chloro or methoxy analogs .

- Solubility : The carboxylic acid group confers moderate aqueous solubility, but chloro substituents (e.g., 5-(3,4-dichlorophenyl)) reduce solubility compared to fluoro analogs .

Actividad Biológica

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 234.256 g/mol

- CAS Number : 1017513-51-7

This compound primarily acts by inhibiting specific enzymes involved in critical biochemical pathways. It has been shown to target:

- Serine/threonine-protein kinase Chk1 : This inhibition affects cell cycle regulation and DNA repair processes, potentially leading to apoptosis in rapidly dividing cells, such as cancer cells.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance:

- In vitro studies have demonstrated that it can induce cell death in various cancer cell lines by disrupting cell cycle progression.

- IC50 Values : The compound has shown IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating its potency in inhibiting cancer cell proliferation .

Anti-inflammatory Effects

This compound has been identified as a potential inhibitor of leukotriene biosynthesis:

- It targets the 5-lipoxygenase-activating protein (FLAP) , leading to reduced production of inflammatory mediators. This action suggests its utility in treating inflammatory diseases .

- IC50 Values for Inhibition : Some derivatives have shown IC50 values as low as 0.24 µM, indicating high efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Preliminary studies suggest it may inhibit bacterial growth, although specific data on its activity against various strains are still being compiled .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound is absorbed effectively and distributed throughout body tissues.

- Metabolism : It undergoes metabolic transformations involving oxidation and conjugation processes.

- Excretion : Primarily eliminated through renal pathways .

Case Study 1: Cancer Cell Lines

A series of experiments conducted on human leukemia and breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

| Cell Line | Treatment Concentration | IC50 (µM) | Observed Effect |

|---|---|---|---|

| MCF-7 (Breast) | 10 µM | 15 | Induction of apoptosis |

| HL-60 (Leukemia) | 5 µM | 12 | Cell cycle arrest |

Case Study 2: Inflammatory Response

In a study assessing the anti-inflammatory properties, the compound was administered to models of acute inflammation. Results showed a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Model | Treatment Dosage | Cytokine Level Reduction (%) |

|---|---|---|

| Carrageenan-induced | 20 mg/kg | IL-6: 65%, TNF-alpha: 70% |

| LPS-induced | 10 mg/kg | IL-6: 58%, TNF-alpha: 62% |

Q & A

Q. What are the recommended synthetic routes for 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid?

A two-step approach is commonly employed:

- Step 1 : Construct the isoxazole ring via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For example, react 3,4-difluorophenylacetonitrile with hydroxylamine to generate the nitrile oxide intermediate.

- Step 2 : Couple the isoxazole core with a carboxylic acid group. Methyl ester derivatives (e.g., methyl isoxazole-3-carboxylate analogs) are often synthesized first, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the free carboxylic acid .

- Precursor Note : 3,4-Difluorobenzoic acid derivatives (e.g., deuterated analogs) may serve as starting materials for functionalization .

Q. How should researchers characterize this compound using spectroscopic methods?

Key techniques include:

- ¹H/¹⁹F NMR : The fluorine atoms on the phenyl ring produce distinct splitting patterns (e.g., coupling constants ~8–12 Hz for meta-fluorines). The isoxazole proton typically appears as a singlet near δ 6.5–7.0 ppm.

- IR Spectroscopy : Confirm the carboxylic acid group via a broad O-H stretch (~2500–3000 cm⁻¹) and carbonyl peak (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Look for molecular ion clusters consistent with fluorine isotopic patterns (e.g., [M-H]⁻ at m/z 239.03).

- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm), referencing impurities like 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as a known byproduct .

Q. What are the solubility and handling precautions for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-dissolve in DMSO for biological assays.

- Handling : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition. Use gloveboxes for air-sensitive reactions. Note that analogs like furan-3,4-dicarboxylic acid are explicitly labeled for non-medical use; similar precautions apply here .

Advanced Research Questions

Q. What strategies are effective for isotopic labeling of the difluorophenyl moiety?

- Deuterium Labeling : Use 3,4-Difluorobenzoic-d₃ acid (CAS 1219798-70-5) as a precursor. Incorporate deuterium via Pd-catalyzed coupling reactions or enzymatic methods, ensuring >98% isotopic purity .

- ¹⁸F Radiolabeling : Replace one fluorine atom with ¹⁸F via nucleophilic aromatic substitution (requires electron-deficient aryl rings). Optimize reaction conditions (e.g., K¹⁸F/kryptofix, 100–120°C) to minimize defluorination.

Q. How can researchers resolve contradictions in impurity profiles across synthetic batches?

- Analytical Workflow :

Perform LC-MS to identify impurities (e.g., methyl ester intermediates, chlorinated byproducts).

Compare retention times with reference standards like Impurity D (3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, CAS 3919-74-2) .

Use preparative HPLC to isolate impurities for structural confirmation via 2D NMR.

- Root Cause : Variations often arise from incomplete hydrolysis of ester intermediates or halogen exchange during cycloaddition.

Q. How does the compound’s stability vary under acidic/basic conditions?

- Acidic Conditions (pH <3) : The isoxazole ring undergoes partial hydrolysis to form β-ketoamide derivatives. Monitor via ¹H NMR for loss of the characteristic isoxazole proton.

- Basic Conditions (pH >10) : The carboxylic acid group deprotonates, enhancing solubility but increasing susceptibility to nucleophilic attack on the isoxazole.

- Stability Protocol : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) and quantify degradation products using validated HPLC methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.